molecular formula C3H2ClIN2 B6321399 3-Chloro-4-iodo-1H-pyrazole CAS No. 27258-19-1

3-Chloro-4-iodo-1H-pyrazole

Cat. No.: B6321399
CAS No.: 27258-19-1
M. Wt: 228.42 g/mol
InChI Key: CQQJYMZUNRYXJF-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and substituents of chlorine and iodine at positions 3 and 4, respectively. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.

Mechanism of Action

Target of Action

3-Chloro-4-iodo-1H-pyrazole, like other pyrazole derivatives, is known for its diverse pharmacological effects . The primary targets of this compound are likely to be Leishmania aethiopica and Plasmodium berghei , as suggested by the potent antileishmanial and antimalarial activities of pyrazole-bearing compounds .

Mode of Action

It’s known that pyrazole derivatives interact with their targets and cause significant changes . For instance, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Biochemical Pathways

For instance, iodine catalyzes a cascade reaction between enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

For instance, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of biologically active compounds, is known to be influenced by the nature of the organoboron reagents and the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the use of molecular iodine as a catalyst, which facilitates the formation of the pyrazole ring. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-4-iodo-1H-pyrazole has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Chloro-1H-pyrazole
  • 4-Iodo-1H-pyrazole
  • 3,5-Dichloro-1H-pyrazole

Comparison: 3-Chloro-4-iodo-1H-pyrazole is unique due to the presence of both chlorine and iodine substituents, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s ability to participate in diverse chemical reactions and interact with multiple biological targets .

Properties

IUPAC Name

5-chloro-4-iodo-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQJYMZUNRYXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310545
Record name 3-Chloro-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27258-19-1
Record name 3-Chloro-4-iodo-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27258-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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